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Compound of Interest

Compound Name: Antitumor agent-172

Cat. No.: B15621333 Get Quote

AMP-17, an antimicrobial peptide derived from Musca domestica, has demonstrated significant

antitumor activity, particularly against human leukemia K562 cells. Its primary mechanism

involves the disruption of cell membrane integrity and the induction of apoptosis.

Signaling Pathway of AMP-17
The antitumor effects of AMP-17 are initiated by its interaction with the cancer cell membrane,

leading to a cascade of events culminating in apoptosis.
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AMP-17 induced apoptosis signaling pathway.
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Quantitative Data for AMP-17
Parameter Cell Line Value Reference

IC50 K562 58.91 ± 3.57 µg/mL [1]

Experimental Protocols for AMP-17
Cell Viability Assay (CCK-8)[1]

Human leukemia K562 cells were seeded in 96-well plates.

Cells were treated with varying concentrations of AMP-17 for a specified duration.

10 µL of CCK-8 solution was added to each well and incubated for 2-4 hours.

The absorbance at 450 nm was measured using a microplate reader to determine cell

viability. The IC50 value was calculated from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

K562 cells were treated with AMP-17 at the indicated concentrations.

Cells were harvested, washed with PBS, and resuspended in binding buffer.

Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the

manufacturer's protocol.

The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic

cells.

AMG 172: An Anti-CD27L Antibody-Drug Conjugate
AMG 172 is an antibody-drug conjugate (ADC) that was investigated for the treatment of

relapsed/refractory clear cell renal cell carcinoma (ccRCC). It consists of an antibody targeting

CD27L conjugated to a maytansinoid cytotoxin.
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The proposed mechanism of AMG 172 involves binding to CD27L on tumor cells,

internalization of the ADC, and subsequent release of the cytotoxic payload, leading to cell

death.
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Proposed mechanism of action for AMG 172.
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Clinical Trial Data for AMG 172
A first-in-human study provided the following data on the safety and efficacy of AMG 172 in

patients with relapsed/refractory ccRCC.[2]

Parameter Value

Maximum Tolerated Dose (MTD) 1.6 mg/kg

Partial Response (PR) 5.4% (2 patients)

Stable Disease (SD) 16.2% (6 patients)

Progressive Disease (PD) 35.1% (13 patients)

Most Common Adverse Events

Thrombocytopenia (59%), Nausea (54%),

Decreased appetite (49%), Vomiting (46%),

Fatigue (35%)

Experimental Protocol: First-in-Human Clinical Trial[2]
Study Design

An open-label, adaptive dose-exploration and dose-expansion study.

Patients with relapsed/refractory clear cell renal cell carcinoma were enrolled.

AMG 172 was administered on a biweekly dosing schedule.

Dose-escalation cohorts were studied to determine the MTD.

Assessments

Safety and Tolerability: Monitored through adverse event reporting, physical examinations,

vital signs, and laboratory tests. Dose-limiting toxicities (DLTs) were evaluated to establish

the MTD.

Pharmacokinetics (PK): Plasma concentrations of AMG 172, unconjugated antibody, and

unconjugated cytotoxin were measured at various time points to assess exposure and dose

proportionality.
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Pharmacodynamics: Not detailed in the provided search results.

Antitumor Activity: Evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).

CFTRinh-172: A CFTR Channel Inhibitor
CFTRinh-172 is a thiazolidinone derivative that acts as a selective inhibitor of the Cystic

Fibrosis Transmembrane Conductance Regulator (CFTR) channel. While not primarily an

antitumor agent, its mechanism of action on a specific signaling component is well-

characterized.

Mechanism of CFTRinh-172 Inhibition
CFTRinh-172 directly modulates the gating of the CFTR chloride channel in a voltage-

independent manner. It is not a simple pore blocker but rather induces a conformational

change that closes the channel.
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Mechanism of CFTR channel inhibition by CFTRinh-172.

Quantitative Data for CFTRinh-172
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Parameter Value

Ki (Inhibition Constant) 300 nM

Experimental Protocol: Excised Inside-Out Patch
Clamp[3]

Chinese hamster ovary (CHO) cells transiently expressing wild-type or mutant CFTR were

used.

Excised inside-out membrane patches were obtained using standard patch-clamp

techniques.

The patch was perfused with a solution containing ATP to activate CFTR channels.

CFTRinh-172 was applied to the patch at various concentrations.

The single-channel currents were recorded to analyze the effects of the inhibitor on channel

gating, specifically the mean open time and mean closed time. The IC50 was determined

from the concentration-response relationship.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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